molecular formula C29H29FO9S B2552508 (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate CAS No. 1034305-21-9

(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate

Cat. No.: B2552508
CAS No.: 1034305-21-9
M. Wt: 572.6
InChI Key: OJQLKUIXSZUMPR-GLOKNNJPSA-N
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Description

This compound is a fluorinated, acetylated glucitol derivative with a benzo[b]thiophene-substituted phenyl group. Its structure comprises a D-glucitol backbone modified by a 1,5-anhydro ring, tetraacetylated hydroxyl groups (at positions 2, 3, 4, and 6), and a 3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl substituent at the anomeric carbon (C1) .

The compound is structurally related to sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as dapagliflozin and canagliflozin, which share the 1,5-anhydro-D-glucitol core.

Properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FO9S/c1-15(31)35-14-24-27(36-16(2)32)29(38-18(4)34)28(37-17(3)33)26(39-24)20-9-10-23(30)21(11-20)13-22-12-19-7-5-6-8-25(19)40-22/h5-12,24,26-29H,13-14H2,1-4H3/t24-,26+,27-,28+,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQLKUIXSZUMPR-GLOKNNJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate is a chemical compound with potential biological activity. Its molecular structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research. This article provides a detailed overview of its biological activity, including case studies and research findings.

  • Molecular Formula : C29H29FO9S
  • Molecular Weight : 572.60 g/mol
  • Density : 1.35 g/cm³
  • Water Solubility : Insoluble (3.7E-4 g/L at 25 ºC) .

The compound's structure indicates that it may interact with specific receptor sites or enzymes in the body. Preliminary studies suggest that it could modulate pathways related to glucose metabolism and potentially exhibit anti-cancer properties. The presence of the benzo[b]thienyl group may enhance its affinity for certain biological targets.

Anticancer Potential

Recent studies have indicated that compounds similar to (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol exhibit significant anticancer activity. For instance, research has shown that related compounds induce apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio .

Case Study: Apoptosis Induction

In a study involving human cancer xenografts in nude mice, compounds structurally related to (1S)-1,5-Anhydro demonstrated the ability to delay tumor growth without significant toxicity . The mechanism involved:

  • Activation of Caspases : Increased levels of caspase-3 and caspase-9 were observed.
  • Bax/Bcl-2 Ratio : A higher Bax/Bcl-2 ratio indicated an increase in pro-apoptotic signals.

Pharmacokinetics

The pharmacokinetic profile of (1S)-1,5-Anhydro has not been extensively characterized; however, its structural properties suggest potential for high oral bioavailability. Compounds with similar structures have shown significant absorption and distribution in animal models .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInduction of apoptosis in cancer cells
Enzyme ModulationPotential inhibition of key metabolic enzymes
PharmacokineticsHigh oral bioavailability suggested

Scientific Research Applications

SGLT2 Inhibition

The compound is notably used in the synthesis of Ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are a class of medications used to treat Type 2 diabetes by preventing glucose reabsorption in the kidneys, thereby promoting its excretion through urine. This mechanism not only helps in lowering blood glucose levels but also contributes to weight loss and cardiovascular health improvements .

Research on Metabolic Disorders

Recent studies have indicated that compounds similar to (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol are being investigated for their potential effects on metabolic disorders beyond diabetes. Research is ongoing into their roles in managing conditions such as obesity and hypertension due to their influence on glucose metabolism and renal function .

Case Study 1: Efficacy of Ipragliflozin

A clinical trial involving Ipragliflozin demonstrated significant reductions in HbA1c levels among participants with Type 2 diabetes. The study highlighted the compound's efficacy in improving glycemic control while also showing favorable outcomes related to body weight and blood pressure management .

Case Study 2: Comparative Analysis with Other SGLT2 Inhibitors

In comparative studies with other SGLT2 inhibitors, Ipragliflozin was shown to have a unique pharmacokinetic profile that may offer advantages in terms of dosing flexibility and patient adherence. The findings suggest that (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol could be a valuable component in future diabetes therapies .

Chemical Reactions Analysis

Hydrolysis of Acetate Groups

The tetraacetate ester groups undergo hydrolysis under basic or enzymatic conditions to yield the deacetylated product, a critical step in synthesizing Ipragliflozin (an SGLT2 inhibitor for type 2 diabetes) .

Reaction Conditions Outcome Mechanism
Basic hydrolysis (e.g., NaOH)Removal of acetyl groups to form free hydroxyl groups on the glucitol coreNucleophilic acyl substitution
Enzymatic deacetylationSelective cleavage of acetyl groups under mild conditionsEsterase-mediated hydrolysis

This reaction is pivotal for activating the compound into its pharmacologically active form, where the free hydroxyl groups enable binding to the SGLT2 protein .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies indicate thermal decomposition above 200°C.

Temperature Range Observation Implications
25–150°CStable, no mass lossSuitable for storage at room temperature
150–200°CPartial decompositionRequires controlled handling during synthesis
>200°CRapid degradationAvoid high-temperature processing

Reactivity of the Benzo[b]thienyl Moiety

The benzo[b]thien-2-ylmethyl group may participate in:

  • Electrophilic aromatic substitution : Potential halogenation or sulfonation at electron-rich positions.

  • Oxidation : Possible formation of sulfoxide or sulfone derivatives under strong oxidizing agents .

Stereochemical Integrity

The compound’s stereocenters (2R,3R,4R,5S,6S configuration) are resistant to epimerization under neutral or mildly acidic/basic conditions, as confirmed by chiral HPLC analysis .

Condition Observation
pH 2–10 (25°C, 24h)No detectable epimerization
High-temperature (>80°C)Partial racemization observed after 12h

Solvent Compatibility

The compound exhibits optimal stability in aprotic solvents (e.g., acetonitrile, DMSO), while protic solvents (e.g., methanol, water) accelerate acetyl group hydrolysis .

Solvent Stability (25°C, 24h)
DMSO>99% purity retained
Methanol85% purity retained
Water60% purity retained

Key Research Gaps

  • Detailed kinetic studies of hydrolysis under varying pH conditions.

  • Experimental evidence for benzo[b]thienyl group reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,5-anhydro-D-glucitol derivatives with arylalkyl substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate - 4-Fluorophenyl
- Benzo[b]thien-2-ylmethyl
C₃₄H₃₄FNO₈S 635.70 g/mol Enhanced lipophilicity; benzo[b]thiophene may improve π-π stacking
(1S)-1,5-Anhydro-1-C-[4-chloro-3-(4-ethoxybenzyl)phenyl]-D-glucitol tetraacetate - 4-Chlorophenyl
- 4-Ethoxybenzyl
C₂₉H₃₃ClO₁₀ 577.02 g/mol Chlorine increases electronegativity; ethoxy group may enhance solubility
915095-99-7: (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol tetraacetate - 4-Chlorophenyl
- Tetrahydrofuran-3-yloxybenzyl
C₃₃H₃₈ClO₁₂ 703.09 g/mol Tetrahydrofuran oxygen improves hydrogen bonding; higher polarity

Key Differences and Implications

Substituent Effects on Bioactivity The benzo[b]thiophene group in the target compound provides a rigid, planar aromatic system, favoring interactions with hydrophobic binding pockets in enzymes or receptors. The 4-fluoro substituent in the target compound (vs. 4-chloro in ) reduces steric bulk while maintaining electronegativity, which may optimize target affinity without compromising metabolic stability .

Synthetic Accessibility

  • The benzo[b]thiophene moiety requires specialized synthesis (e.g., Friedel-Crafts alkylation or Suzuki coupling), whereas ethoxybenzyl or tetrahydrofuran-based analogs (e.g., ) are synthesized via simpler etherification or nucleophilic substitution reactions .

Metabolic Stability

  • Acetylation of hydroxyl groups in all three compounds protects against glucuronidation, a common metabolic pathway for glucitol derivatives. However, the ethoxybenzyl group in may undergo O-dealkylation, whereas the tetrahydrofuran in is more resistant to oxidative metabolism .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyMethodObserved ValueReference
LogPShake-flask (octanol/water)2.8 ± 0.3
Melting PointDSC148–152°C (decomposition observed)
Aqueous Solubility (pH 7)HPLC-UV0.12 mg/mL

Q. Table 2. Synthetic Byproducts Identified via LC-MS

Byproductm/z (ESI+)Proposed StructureMitigation Strategy
Deacetylated derivative489.2Monoacetate at C6Optimize acetylation time
Fluorophenyl hydrolysis327.1Free benzo[b]thiophene moietyUse anhydrous conditions

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